molecular formula C21H17N3O2S B3959004 (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B3959004
M. Wt: 375.4 g/mol
InChI Key: KVESKEYFFRUBFS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes an indole moiety, a benzyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety, followed by the introduction of the benzyl group. The diazinane ring is then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1-Phenyl-1H-indol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazine-4,6-dione
  • (5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-methyl-2-thioxo-1,3-diazine-4,6-dione

Uniqueness

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and structural features. The presence of the indole moiety, benzyl group, and diazinane ring imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-23-20(26)17(19(25)22-21(23)27)11-15-13-24(12-14-7-3-2-4-8-14)18-10-6-5-9-16(15)18/h2-11,13H,12H2,1H3,(H,22,25,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVESKEYFFRUBFS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 4
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 6
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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